2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine
CAS No.:
Cat. No.: VC13477725
Molecular Formula: C8H19N3
Molecular Weight: 157.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H19N3 |
|---|---|
| Molecular Weight | 157.26 g/mol |
| IUPAC Name | 2-(2,4-dimethylpiperazin-1-yl)ethanamine |
| Standard InChI | InChI=1S/C8H19N3/c1-8-7-10(2)5-6-11(8)4-3-9/h8H,3-7,9H2,1-2H3 |
| Standard InChI Key | KMMQSADPMLCCHG-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1CCN)C |
| Canonical SMILES | CC1CN(CCN1CCN)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound consists of a six-membered piperazine ring with methyl groups at positions 2 and 4, and an ethylamine (-CHCHNH) substituent at the 1-position (Figure 1). The IUPAC name is 2-(2,4-dimethylpiperazin-1-yl)ethanamine, and its SMILES representation is CC1CN(CCN1CCN)C .
Spectral Data
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NMR (d-DMSO): Peaks at 2.87–3.16 ppm (m, 6H, piperazine and ethylamine CH), 1.20–1.50 ppm (m, 6H, methyl groups) .
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Mass Spectrometry: Exact mass = 157.1688 g/mol (calculated using PubChem data) .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 157.26 g/mol |
| CAS Number | 1353982-77-0 |
| IUPAC Name | 2-(2,4-dimethylpiperazin-1-yl)ethanamine |
| SMILES | CC1CN(CCN1CCN)C |
| InChIKey | KMMQSADPMLCCHG-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via alkylation or reductive amination:
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Alkylation of 2,4-Dimethylpiperazine:
Reaction with 2-chloroethylamine hydrochloride in the presence of a base (e.g., KCO) yields the target compound. -
Reductive Amination:
Condensation of 2,4-dimethylpiperazine with glyoxal, followed by reduction using NaBH, produces the ethylamine side chain .
Process Optimization
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Catalysts: Palladium or copper catalysts improve yield in coupling reactions (e.g., Buchwald-Hartwig amination) .
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Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Table 2: Reaction Conditions and Yields
| Method | Yield (%) | Temperature (°C) | Key Reagents |
|---|---|---|---|
| Alkylation | 75–85 | 60–80 | KCO, DMF |
| Reductive Amination | 65–70 | 25–40 | NaBH, MeOH |
Pharmaceutical and Industrial Applications
Drug Intermediate
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Antipsychotics: Serves as a precursor for Brexpiprazole (OPC-34712), a serotonin-dopamine activity modulator (SDAM) approved for schizophrenia .
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Kinase Inhibitors: Piperazine derivatives are key in designing compounds targeting tyrosine kinases (e.g., Imatinib analogs) .
Biochemical Research
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Receptor Binding Studies: Used to synthesize ligands for G protein-coupled receptors (GPCRs), including adenosine A and serotonin receptors .
Table 3: Bioactivity Data
| Application | Target Receptor | IC (nM) | Reference |
|---|---|---|---|
| Adenosine A Antagonism | hA | 8.62 | |
| Serotonin Modulation | 5-HT | 20–41 |
Physicochemical Properties
Solubility and Lipophilicity
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Water Solubility: ~4.44–8.52 mg/mL (improved vs. non-polar analogs) .
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LogP: 0.54 (calculated using PubChem data), indicating moderate hydrophilicity .
Analytical Characterization
Chromatographic Methods
Spectroscopic Techniques
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